molecular formula C18H24N4O B7147132 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide

Cat. No.: B7147132
M. Wt: 312.4 g/mol
InChI Key: SQZPENHWJDHJFV-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide is a complex organic compound that features an imidazole and pyridine ring system

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-18(2)7-5-14(6-8-18)17(23)21-12-15-4-3-9-20-16(15)22-11-10-19-13-22/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZPENHWJDHJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)NCC2=C(N=CC=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates. These intermediates are then coupled through a series of reactions involving alkylation, cyclization, and amidation. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions or active sites of enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-4,4-dimethylcyclohexane-1-carboxamide: shares structural similarities with other imidazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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